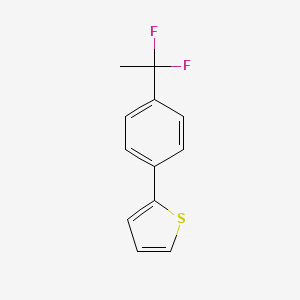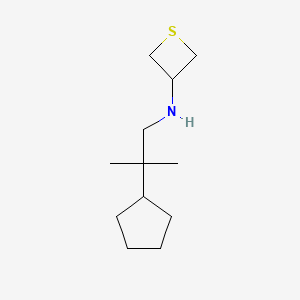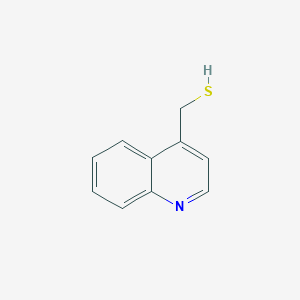
5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole: is a synthetic organic compound belonging to the class of indoles. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 5th position and three methyl groups at the 3rd and 7th positions of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole typically involves the reaction of 5-chloroindole with appropriate alkylating agents under controlled conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, leading to the formation of the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using similar catalysts and solvents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The chlorine atom at the 5th position makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of 5-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole-2,3-dione.
Reduction: Formation of 5-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indoline.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and organic synthesis.
Biology: In biological research, indole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Indole derivatives, including 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole, are investigated for their potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-2,3,3-trimethyl-3H-indole
- 2,3,3-Trimethylindolenine
- 1,3,3-Trimethyl-2-methyleneindoline
Uniqueness: 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole is unique due to the specific positioning of the chlorine atom and the three methyl groups, which confer distinct chemical and biological properties compared to other indole derivatives. This unique structure allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14ClN |
|---|---|
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
5-chloro-3,3,7-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14ClN/c1-7-4-8(12)5-9-10(7)13-6-11(9,2)3/h4-5,13H,6H2,1-3H3 |
InChI-Schlüssel |
CFTXQILRVRCYPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1NCC2(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


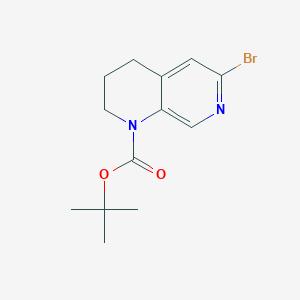
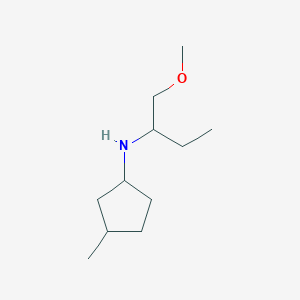
![6',7'-Dihydrospiro[cyclobutane-1,8'-pyrazolo[1,5-a]azepin]-4'(5'H)-one](/img/structure/B13326813.png)

![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine](/img/structure/B13326828.png)

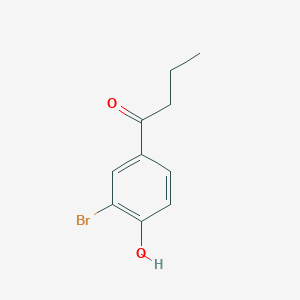
![[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13326845.png)

